molecular formula C16H12F3N3O2 B12006265 N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

Cat. No.: B12006265
M. Wt: 335.28 g/mol
InChI Key: ICEOEKXOOZTZLJ-KEBDBYFISA-N
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Description

N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is a complex organic compound characterized by the presence of phenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide typically involves the reaction of N-phenyl oxamide with 2-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, contributing to its overall effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is unique due to its specific combination of phenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

N-phenyl-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)13-9-5-4-6-11(13)10-20-22-15(24)14(23)21-12-7-2-1-3-8-12/h1-10H,(H,21,23)(H,22,24)/b20-10+

InChI Key

ICEOEKXOOZTZLJ-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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